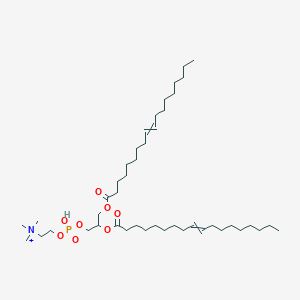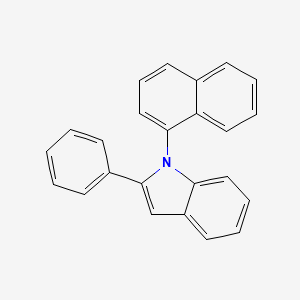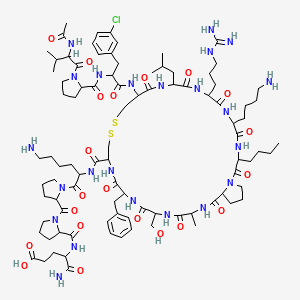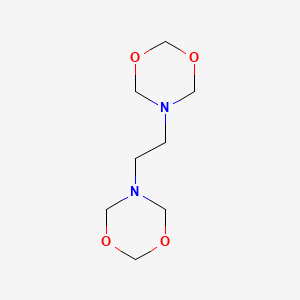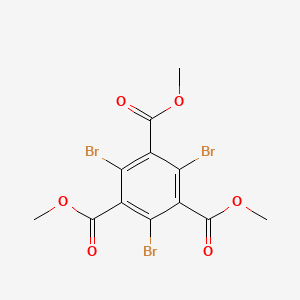
Trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate is a brominated aromatic ester with the molecular formula C12H9Br3O6 and a molecular weight of 488.91 g/mol . This compound is characterized by the presence of three bromine atoms and three ester groups attached to a benzene ring, making it a highly functionalized molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate typically involves the bromination of benzene derivatives followed by esterification. One common method starts with 1,3,5-tribromobenzene, which undergoes a series of reactions to introduce the carboxylate groups. The reaction conditions often involve the use of bromine and a suitable solvent, such as chloroform or dichloromethane, under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of alcohols from ester groups.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate involves its interaction with molecular targets through its bromine atoms and ester groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tribromobenzene: A simpler brominated benzene derivative with similar reactivity but lacking ester groups.
2,4,6-Tribromobenzene-1,3,5-triol: Contains hydroxyl groups instead of ester groups, leading to different chemical properties and applications
Uniqueness
Trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate is unique due to its combination of bromine atoms and ester groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C12H9Br3O6 |
|---|---|
Molecular Weight |
488.91 g/mol |
IUPAC Name |
trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C12H9Br3O6/c1-19-10(16)4-7(13)5(11(17)20-2)9(15)6(8(4)14)12(18)21-3/h1-3H3 |
InChI Key |
BDZRYAKTXQRGMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1Br)C(=O)OC)Br)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


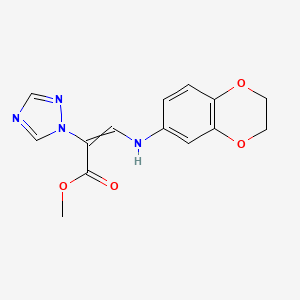
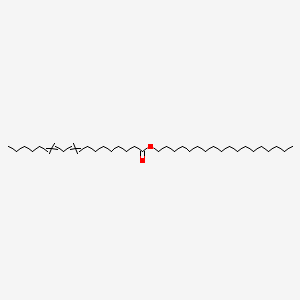
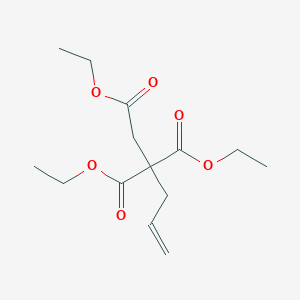
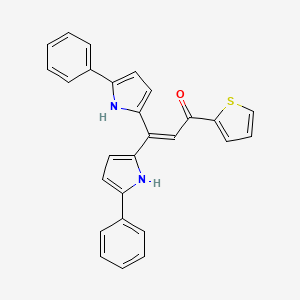
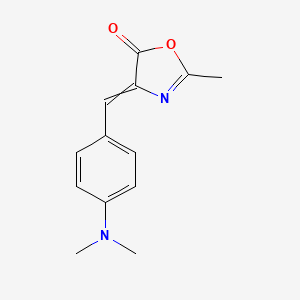
![3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B15157598.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15157610.png)

